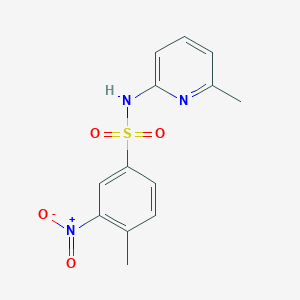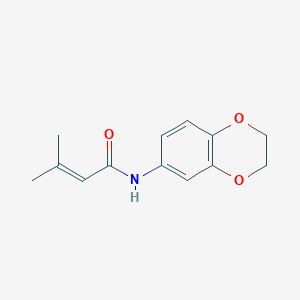
2-(4-bromophenoxy)-N-cyclopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenoxy)-N-cyclopropylacetamide, also known as BPCA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. BPCA is a synthetic compound that is primarily used as a tool for studying the physiological and biochemical effects of various receptors in the body. In
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenoxy)-N-cyclopropylacetamide has been used extensively in research on the G protein-coupled receptor (GPCR) family. This receptor family is involved in a wide range of physiological processes, including vision, taste, smell, and hormone regulation. 2-(4-bromophenoxy)-N-cyclopropylacetamide is a selective antagonist of the GPR35 receptor, which is involved in various physiological processes such as inflammation, immune response, and pain sensation. By inhibiting the activity of this receptor, researchers can better understand its role in these processes and potentially develop new treatments for related diseases.
Wirkmechanismus
2-(4-bromophenoxy)-N-cyclopropylacetamide acts as a competitive antagonist of the GPR35 receptor, binding to the receptor and preventing the binding of its natural ligands. This inhibition of receptor activity can lead to a variety of downstream effects, depending on the specific physiological process being studied.
Biochemical and Physiological Effects:
The effects of 2-(4-bromophenoxy)-N-cyclopropylacetamide on the GPR35 receptor have been studied in various cell types and animal models. In general, 2-(4-bromophenoxy)-N-cyclopropylacetamide has been shown to reduce inflammation and pain, suggesting that the GPR35 receptor may play a role in these processes. Additionally, 2-(4-bromophenoxy)-N-cyclopropylacetamide has been shown to affect the immune response, suggesting that the GPR35 receptor may also be involved in this process.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-bromophenoxy)-N-cyclopropylacetamide in lab experiments is its selectivity for the GPR35 receptor. This allows researchers to specifically target this receptor and study its effects without interference from other receptors. However, one limitation of using 2-(4-bromophenoxy)-N-cyclopropylacetamide is its potential off-target effects, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-bromophenoxy)-N-cyclopropylacetamide. One area of interest is the development of new compounds that are more selective for the GPR35 receptor. Additionally, further research is needed to fully understand the physiological and biochemical effects of 2-(4-bromophenoxy)-N-cyclopropylacetamide and the GPR35 receptor. Finally, the potential therapeutic applications of 2-(4-bromophenoxy)-N-cyclopropylacetamide and related compounds should be explored further, particularly in the areas of inflammation, pain, and immune response.
In conclusion, 2-(4-bromophenoxy)-N-cyclopropylacetamide is a synthetic compound that has potential applications in scientific research. Its selectivity for the GPR35 receptor makes it a valuable tool for studying this receptor and its effects on various physiological processes. Further research is needed to fully understand the potential applications of 2-(4-bromophenoxy)-N-cyclopropylacetamide and related compounds in the areas of inflammation, pain, and immune response.
Synthesemethoden
2-(4-bromophenoxy)-N-cyclopropylacetamide is synthesized through a multi-step process that involves the reaction of 4-bromophenol with cyclopropylamine to form 4-bromophenylcyclopropylamine. This intermediate is then reacted with acetic anhydride to yield 2-(4-bromophenoxy)-N-cyclopropylacetamide. The purity of the final product can be improved through recrystallization, and the structure can be confirmed through various spectroscopic techniques.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-8-1-5-10(6-2-8)15-7-11(14)13-9-3-4-9/h1-2,5-6,9H,3-4,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTGQVVWVKOAQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49736936 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-bromophenoxy)-N-cyclopropylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dichlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4923680.png)
![2-[benzyl(methyl)amino]-N-[2-(1,3-thiazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B4923691.png)
![1-methyl-5-{[(5-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4923703.png)




![4-[(3-chlorobenzyl)oxy]-3-ethoxybenzonitrile](/img/structure/B4923728.png)
![N,1-diethyl-N-[3-(4-morpholinyl)propyl]-1H-pyrazole-4-carboxamide trifluoroacetate](/img/structure/B4923730.png)
![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-5-(4-chlorophenyl)-2-furamide](/img/structure/B4923740.png)
![N-(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B4923752.png)

![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B4923779.png)
![2-(4-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4923781.png)